2-Amino-5-isopropylbenzotrifluoride
Overview
Description
2-Amino-5-isopropylbenzotrifluoride is a chemical compound used in scientific research. Its applications range from organic synthesis to drug discovery. The molecular formula of this compound is C10H12F3N and its molecular weight is 203.2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an isopropyl group and a trifluoromethyl group attached to it . The exact structural details or the 3D conformation are not provided in the search results.Scientific Research Applications
Synthesis and Applications
Identification and Synthesis : 2-Amino-5-isopropylbenzotrifluoride, similar to other aminopropylbenzofuran derivatives, has been identified in products purchased from online vendors of 'research chemicals'. Such chemicals often undergo synthesis for research and analytical purposes, such as confirming positional isomer identity (Stańczuk et al., 2013).
Chemical Synthesis and Reactions : Research in the field of organic chemistry involves synthesizing various benzothiazoles and benzoxazoles, which can be related to the structural and chemical properties of this compound. Such research explores efficient synthesis methods and the potential biological and pharmaceutical applications of these compounds (Zhang et al., 2011).
Biological and Pharmacological Research
Drug Development and Testing : Fluorinated compounds, akin to this compound, are often used in the development and testing of new drugs. Their unique properties, such as increased stability and altered metabolic profiles, make them valuable in pharmacological research (Hutchinson et al., 2001).
Biological Activity and Functionality Studies : The study of amino-imino tautomers and derivatives, similar in structure to this compound, is significant in biological research. These studies involve understanding the structure, energy, and solubility of such compounds in different environments, which is crucial for their application in biochemistry and medicinal chemistry (Yoosefian et al., 2015).
Material Science and Engineering
- Polymer Research : Trifluoromethyl compounds, similar to this compound, are used in synthesizing fluorinated polyimides, which have applications in material science. These polymers exhibit unique properties like optical transparency, low dielectric constants, and excellent thermal stability, making them suitable for various industrial applications (Tao et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-propan-2-yl-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6(2)7-3-4-9(14)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHAHXSEZUPPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379463 | |
Record name | 2-amino-5-isopropylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87617-29-6 | |
Record name | 2-amino-5-isopropylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87617-29-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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